

A Technical Guide to the Spectroscopic Analysis of Ethyl Cyano(cyclopentylidene)acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl cyano(cyclopentylidene)acetate</i>
Cat. No.:	B1267345

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl cyano(cyclopentylidene)acetate**, a valuable compound in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **ethyl cyano(cyclopentylidene)acetate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.25	q	2H	-OCH ₂ CH ₃
2.85	t	2H	Cyclopentylidene C α -H
2.65	t	2H	Cyclopentylidene C α' -H
1.80-1.70	m	4H	Cyclopentylidene C β , C β' -H
1.30	t	3H	-OCH ₂ CH ₃

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
170.1	C=O (Ester)
117.5	C≡N (Nitrile)
111.8	C=C (Cyclopentylidene)
101.2	C-CN
61.5	-OCH ₂ CH ₃
34.2	Cyclopentylidene C α
28.8	Cyclopentylidene C α'
26.1	Cyclopentylidene C β
14.2	-OCH ₂ CH ₃

Table 3: IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
2960	s	C-H stretch (Aliphatic)
2225	m	C≡N stretch (Nitrile)
1725	s	C=O stretch (Ester)
1640	m	C=C stretch
1250	s	C-O stretch (Ester)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
179	45	[M] ⁺ (Molecular Ion)
151	100	[M - C ₂ H ₄] ⁺
134	80	[M - OCH ₂ CH ₃] ⁺
123	95	[M - C ₂ H ₄ - CO] ⁺
106	60	[M - COOC ₂ H ₅] ⁺

Experimental Protocols

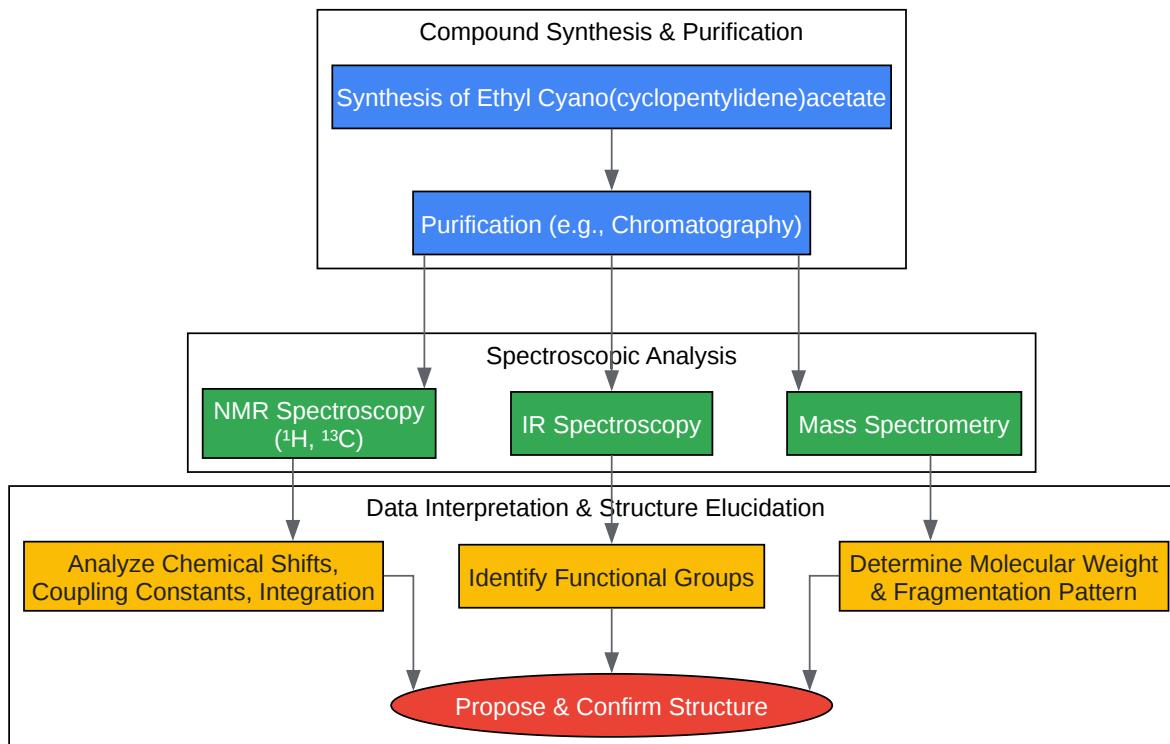
The following protocols outline the methodologies used to acquire the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker AC-300 spectrometer was utilized for both ¹H and ¹³C NMR analyses.[\[1\]](#)
- Sample Preparation: Approximately 10-20 mg of **ethyl cyano(cyclopentylidene)acetate** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.
- ¹H NMR Acquisition: The ¹H NMR spectrum was recorded at 300 MHz. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum was recorded at 75 MHz using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.

2.2 Infrared (IR) Spectroscopy


- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to obtain the IR spectrum.
- Sample Preparation: The spectrum was acquired using the thin-film method.[\[1\]](#) A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to create a thin film.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} . A background spectrum of the clean KBr plates was taken prior to the sample analysis and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system, such as a Shimadzu GC-2014 or QP 2010, was employed for the analysis.[\[1\]](#)
- Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.
- GC Separation: The sample was injected into the gas chromatograph, where it was vaporized and separated from any impurities on a capillary column.
- MS Analysis: As the compound eluted from the GC column, it was introduced into the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions, which were then separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **ethyl cyano(cyclopentylidene)acetate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-cyano-2-cyclopentylideneacetate | C10H13NO2 | CID 223257 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Ethyl Cyano(cyclopentylidene)acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267345#spectroscopic-data-for-ethyl-cyano-cyclopentylidene-acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com